molecular formula C22H24BrFN4O2 B000581 Vandetanib CAS No. 443913-73-3

Vandetanib

Numéro de catalogue: B000581
Numéro CAS: 443913-73-3
Poids moléculaire: 475.4 g/mol
Clé InChI: UHTHHESEBZOYNR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Mécanisme D'action

Vandetanib is an antineoplastic kinase inhibitor used to treat symptomatic or progressive medullary thyroid cancer in patients with unresectable locally advanced or metastatic disease .

Target of Action

This compound primarily targets three key signaling pathways involved in tumor growth, progression, and angiogenesis :

These targets are crucial in the regulation of cell proliferation and angiogenesis .

Mode of Action

This compound acts as a kinase inhibitor, blocking the action of these abnormal proteins that signal cancer cells to multiply . This inhibition helps slow or stop the spread of cancer cells .

Biochemical Pathways

By inhibiting VEGFR-2, EGFR, and RET, this compound disrupts several intracellular signaling pathways involved in tumor growth, progression, and angiogenesis . This disruption leads to a decrease in tumor angiogenesis and cell proliferation, thereby slowing the progression of the disease .

Pharmacokinetics

This compound is absorbed slowly following oral administration, with maximum plasma concentrations typically achieved at a median time of 6 hours post-dose . The steady-state plasma pharmacokinetics of this compound is comparable with previous studies . Although the plasma exposure to this compound decreased from days 8 to 42, it remained similar to adult studies .

Result of Action

The inhibition of the VEGFR-2, EGFR, and RET pathways by this compound results in a decrease in tumor angiogenesis and cell proliferation . This leads to a slowing or stopping of the spread of cancer cells . In vitro studies have shown that this compound can significantly alleviate systemic inflammation and a range of airway pathological changes including hypersensitivity, hypersecretion, and remodeling .

Action Environment

The efficacy of this compound can be influenced by various environmental factors. For instance, the presence of other medications can affect the pharmacokinetics and pharmacodynamics of this compound . Therefore, patients receiving this compound with other medications may require additional monitoring and dose adjustments where necessary .

Analyse Biochimique

Biochemical Properties

Vandetanib interacts with various enzymes and proteins, including VEGFR-2, EGFR, and REarranged during Transfection (RET) tyrosine kinase . These interactions inhibit tumor angiogenesis and tumor cell proliferation, making this compound a potential treatment for a broad range of tumor types .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to inhibit the ability of human non-small cell lung cancer (NSCLC) cells to induce new vessel formation .

Molecular Mechanism

This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a novel inhibitor of different intracellular signaling pathways involved in tumor growth, progression, and angiogenesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound significantly inhibited tumor growth in a histologically diverse range of human tumor xenografts . Information on this compound’s stability, degradation, and long-term effects on cellular function is still being researched .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, this compound treatment resulted in the decreased expression of genes regulating glucose, 3,4-dihydroxy-L-phenylalanine, and thymidine metabolism, with a subsequent reduction in the functional activity of the corresponding pathways .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as CYP3A4, and flavin-containing monooxygenase enzymes FMO1 and FMO3 .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that are still being studied. It is known that this compound is an orally available agent, suggesting that it can be distributed throughout the body via the circulatory system .

Subcellular Localization

Given that this compound is a small molecule inhibitor, it is likely to be able to cross cell membranes and exert its effects within various cellular compartments .

Propriétés

IUPAC Name

N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24BrFN4O2/c1-28-7-5-14(6-8-28)12-30-21-11-19-16(10-20(21)29-2)22(26-13-25-19)27-18-4-3-15(23)9-17(18)24/h3-4,9-11,13-14H,5-8,12H2,1-2H3,(H,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHTHHESEBZOYNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)COC2=C(C=C3C(=C2)N=CN=C3NC4=C(C=C(C=C4)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1046681
Record name Vandetanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

475.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

In water, 330 uM (pH 7.4); approx 650 uM (pH approx 6.5)
Record name Vandetanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vandetanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

ZD-6474 is a potent and selective inhibitor of VEGFR (vascular endothelial growth factor receptor), EGFR (epidermal growth factor receptor) and RET (REarranged during Transfection) tyrosine kinases. VEGFR- and EGFR-dependent signalling are both clinically validated pathways in cancer, including non-small-cell lung cancer (NSCLC). RET activity is important in some types of thyroid cancer, and early data with vandetanib in medullary thyroid cancer has led to orphan-drug designation by the regulatory authorities in the USA and EU., In vitro, vandetanib inhibited epidermal growth factor (EGF)-stimulated receptor tyrosine kinase phosphorylation in tumor cells and endothelial cells and VEGF-stimulated tyrosine kinase phosphorylation in endothelial cells., In vitro studies have shown that vandetanib inhibits the tyrosine kinase activity of the EGFR and VEGFR families, RET, BRK, TIE2, and members of the EPH receptor and Src kinase families. These receptor tyrosine kinases are involved in both normal cellular function and pathologic processes such as oncogenesis, metastasis, tumor angiogenesis, and maintenance of the tumor microenvironment. In addition, the N-desmethyl metabolite of the drug, representing 7 to 17.1% of vandetanib exposure, has similar inhibitory activity to the parent compound for VEGF receptors (KDR and Flt-1) and EGFR., Oncogenic conversion of the RET /rearranged during transfection/ tyrosine kinase is a frequent feature of medullary thyroid carcinoma (MTC). Vandetanib is an ATP-competitive inhibitor of RET, epidermal growth factor receptor (EGFR), and vascular endothelial growth factor receptors kinases. In this study, vandetanib mechanism of action in TT and MZ-CRC-1 human MTC cell lines, carrying cysteine 634 to tryptophan (C634W) and methionine 918 to threonine (M918T) RET mutation respectively /were studied/. Vandetanib blunted MTC cell proliferation and RET, Shc and p44/p42 mitogen-activated protein kinase (MAPK) phosphorylation. Single receptor knockdown by RNA interference showed that MTC cells depended on RET for proliferation. Adoptive expression of the vandetanib-resistant V804M RET mutant rescued proliferation of TT cells under vandetanib treatment, showing that RET is a key vandetanib target in these MTC cells. Upon RET inhibition, adoptive stimulation of EGFR partially rescued TT cell proliferation, MAPK signaling, and expression of cell-cycle-related genes. This suggests that simultaneous inhibition of RET and EGFR by vandetanib may overcome the risk of MTC cells to escape from RET blockade through compensatory over-activation of EGFR., Rearranged during transfection (RET) is widely expressed in neuroblastoma (NB) and partly contributes to high metastatic potential and survival of NB. The aim of the present study was to investigate whether vandetanib (a RET inhibitor) inhibits proliferation, migration and invasion of NB cells in vitro. The effects of vandetanib on the proliferation, apoptosis and cell cycle and on RET phosphorylation of SK-N-SH and SH-SY5Y cells were evaluated in vitro. The migration and invasion potential of vandetanib-treated NB cells were analyzed using Transwell cell migration and invasion assays, respectively. qPCR, western blotting and immunofluorescence were used to detect mRNA and protein levels in NB cells treated with vandetanib. Our data demonstrated that vandetanib inhibits the proliferation of SK-N-SH and SH-SY5Y cells and that this inhibition is mediated by the induction of G1 phase cell cycle arrest at lower concentrations and by apoptosis at higher concentrations. In the presence of vandetanib, the migration and invasion of two NB cell lines were markedly decreased compared with the control group (p<0.01). In addition, our data showed that the levels of C-X-C chemokine receptor type 4 (CXCR4) and matrix metalloproteinase 14 (MMP14) mRNA expression in NB cell lines treated with vandetanib were significantly lower than those in the cells that were treated with vehicle (p<0.01) and similar results were obtained for protein levels as determined by western blotting and immunofluorescence analysis. Vandetanib may inhibit the proliferation, migration and invasion of NB cells in vitro. The potential mechanisms for the inhibition of NB migration and invasion by vandetanib may partly be attributed to the ability of vandetanib to suppress the expression of CXCR4 and MMP14 in human NB cells., For more Mechanism of Action (Complete) data for Vandetanib (6 total), please visit the HSDB record page.
Record name Vandetanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vandetanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

CAS No.

443913-73-3
Record name Vandetanib
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=443913-73-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vandetanib [USAN:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0443913733
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vandetanib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05294
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Vandetanib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760766
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vandetanib
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=744325
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Vandetanib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1046681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-bromo-2-fluorophenyl)-6-methoxy-7-[(1-methylpiperidin-4-yl)methoxy]quinazolin-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VANDETANIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YO460OQ37K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Vandetanib
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8198
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods I

Procedure details

37% Aqueous formaldehyde (3.5 ml, 42 mmol) was added to a solution of 4-(4-bromo-2-fluoroanilino)-7-(1-(tert-butoxycarbonyl)piperidin-4-ylmethoxy)-6-methoxyquinazoline (3.49 g, 6.22 mmol), (prepared as described for the starting material in Example 1), in formic acid (35 ml). After heating at 95° C. for 4 hours the volatiles were removed under vacuum. The residue was suspended in water and the mixture was adjusted to pH10.5 by slow addition of a solution of 2N sodium hydroxide. The suspension was extracted with ethyl acetate. The organic layer was washed with brine, dried MgSO4 and evaporated to give 4-(4-bromo-2-fluoroanilino)-6-methoxy-7-(1-methylpiperidin-4-ylmethoxy)quinazoline (2.61 g, 88%).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

7-(1-tert-butoxycarbonyl)piperidine-4-ylmethoxy)-4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline (40 g), water (16 ml), formic acid (43 ml) and aqueous formaldehyde (37% w/w, 33 ml) were added to a vessel equipped with overhead stirrer, reflux condenser and thermometer. The reaction mixture was heated to 81° C. and stirred at this temperature for 5 hours. The reaction mixture was cooled to 60° C. and tetrahydrofuran (178 ml) was added. The temperature of the reaction mixture was adjusted to 40° C. and potassium hydroxide (49% w/w, 84 ml) was added, followed by water (22 ml). The aqueous phase was separated and discarded. The organic phase was adjusted to 60° C. and water (107 ml) and butyl acetate (107 ml) were added. The aqueous phase was separated and discarded. The organic phase was filtered, following through with tetrahydrofuran (18 ml) wash. The temperature of the filtrates was adjusted to 60° C. and butyl acetate (107 ml) was added. The reaction mixture was set for distillation at ambient pressure. The distillation was stopped when the contents temperature reached 106° C. The slurry was cooled to 65° C. and tetrahydrofuran (107 ml) was added. The slurry was cooled to 0-5° C. and held for 1 hour before isolating the product by filtration. The product was washed with ethyl acetate (72 ml) and dried at 50° C. Yield: 24.82 g, 80.3%.
Name
4-(4-bromo-2-fluoroanilino)-6-methoxyquinazoline
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 mL
Type
reactant
Reaction Step One
Quantity
43 mL
Type
solvent
Reaction Step One
Name
Quantity
16 mL
Type
solvent
Reaction Step One
Quantity
84 mL
Type
reactant
Reaction Step Two
Quantity
178 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vandetanib
Reactant of Route 2
Reactant of Route 2
Vandetanib
Reactant of Route 3
Reactant of Route 3
Vandetanib
Reactant of Route 4
Reactant of Route 4
Vandetanib
Reactant of Route 5
Reactant of Route 5
Vandetanib
Reactant of Route 6
Vandetanib
Customer
Q & A

Q1: What are the primary molecular targets of vandetanib?

A: this compound is a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptor 2 (VEGFR2), epidermal growth factor receptor (EGFR), and REarranged during Transfection (RET) signaling. [, , , , , , , ]

Q2: How does this compound affect tumor angiogenesis?

A: this compound potently inhibits VEGFR2 activation in tumor vasculature, leading to a significant reduction in microvessel density and ultimately inhibiting tumor angiogenesis. [, ]

Q3: What are the downstream effects of this compound on cellular signaling pathways?

A: this compound induces apoptosis, primarily through the inhibition of the mitogen-activated protein kinase (MAPK) and protein kinase B (AKT) signaling pathways. [] It also impacts cell cycle progression by downregulating cyclin expression, leading to a G0/G1 arrest. []

Q4: Does this compound affect EGFR signaling in tumor cells?

A: Yes, this compound has been shown to deplete EGFR activity under both basal and ligand-stimulated conditions, further contributing to its antitumor effects. []

Q5: Does this compound impact the expression of matrix metalloproteinases?

A: Research suggests that this compound can suppress the expression of matrix metalloproteinase 14 (MMP14), potentially contributing to the inhibition of tumor invasion. []

Q6: How does this compound affect the stromal microenvironment of tumors?

A: this compound has demonstrated effects on the tumor microenvironment, including a decrease in tumor perfusion and an increase in the percentage of mature vessels, even without significant changes in vessel density. []

Q7: Can this compound affect the secretion of vascular endothelial growth factor (VEGF)?

A: Studies in breast cancer models have shown that this compound can reduce VEGF secretion, further contributing to its antiangiogenic effects. []

Q8: What is the molecular formula and weight of this compound?

A8: The molecular formula of this compound is C22H24FN7O3, and its molecular weight is 437.47 g/mol.

Q9: Are there known mechanisms of resistance to this compound?

A: Yes, one identified mechanism is the emergence of the EGFR T790M mutation, which has been observed in lung adenocarcinoma cells following chronic exposure to this compound. [, ]

Q10: Does the EGFR T790M mutation completely abolish this compound's efficacy?

A: While the T790M mutation confers resistance in vitro, this compound retains significant efficacy in vivo against xenografts harboring this mutation, likely due to its antiangiogenic effects through VEGFR2 inhibition. []

Q11: Does overexpression of Yes-Associated Protein (YAP) contribute to this compound resistance?

A: Studies in medullary thyroid cancer have shown that YAP overexpression can lead to this compound resistance, highlighting a potential target for overcoming acquired resistance. []

Q12: Can this compound overcome resistance to other chemotherapeutic agents?

A: Research suggests that this compound can enhance the antitumor activity of cisplatin and radiation therapy in head and neck squamous cell carcinoma models, potentially overcoming resistance to these treatments. []

Q13: What is the relationship between this compound serum levels and toxicity?

A: High serum levels of this compound have been linked to serious toxicity in patients with medullary thyroid cancer, highlighting the need for therapeutic monitoring. [, ]

Q14: What is the unbound fraction of this compound in serum?

A: The mean percentage of unbound this compound in serum is approximately 8%, which may be relevant for therapeutic monitoring. []

Q15: Which enzymes are primarily involved in the metabolism of this compound?

A: CYP3A4 and FMO3 appear to be the major enzymes involved in this compound metabolism, generating N-desmethylthis compound and this compound-N-oxide, respectively. []

Q16: Does cytochrome b5 play a role in this compound metabolism?

A: Yes, cytochrome b5 stimulates the CYP3A4-catalyzed formation of N-desmethylthis compound, contributing to the overall metabolic clearance of this compound. [, ]

Q17: Has this compound shown efficacy in preclinical models of various cancers?

A: this compound has demonstrated antitumor activity in preclinical models of several cancers, including lung cancer, breast cancer, medullary thyroid cancer, head and neck squamous cell carcinoma, soft tissue sarcoma, hepatocellular carcinoma, neuroblastoma, adenoid cystic carcinoma, and gastric cancer. [, , , , , , , , , , , , , , , ]

Q18: What is the evidence for this compound's efficacy in clinical trials?

A: this compound has shown clinical benefit in several phase II and III trials, including improvements in progression-free survival in advanced non-small cell lung cancer and medullary thyroid cancer. [, , , , , ]

Q19: Has this compound shown efficacy in patients with acquired resistance to other EGFR tyrosine kinase inhibitors?

A: While this compound did not demonstrate an overall survival benefit in a phase III trial of patients with advanced NSCLC after prior treatment with an EGFR tyrosine kinase inhibitor, it did show significant advantages for progression-free survival and objective response rate. []

Q20: Has this compound been investigated as a maintenance therapy in cancer treatment?

A: Yes, a phase II study explored the use of this compound as maintenance therapy in patients with advanced non-small cell lung cancer after induction chemotherapy, with some evidence of prolonged progression-free survival in the this compound maintenance arm. []

Q21: Can metabolic imaging predict the response to this compound?

A: Research suggests that metabolic imaging with positron emission tomography (PET) can assess changes in tumor metabolism early in the course of this compound treatment, potentially allowing for early prediction of response. []

Q22: What are the common adverse events associated with this compound treatment?

A: Common adverse events include diarrhea, rash, hypertension, fatigue, nausea, QTc prolongation, and hypocalcemia. [, , , , , ]

Q23: Is there a risk of cardiovascular toxicity with this compound treatment?

A: Yes, this compound has been shown to cause sustained increases in blood pressure in rats, even after discontinuation of treatment. This suggests potential long-term cardiovascular implications. []

Q24: Are there specific patient characteristics associated with increased toxicity?

A: Patients with low skeletal muscle mass have been found to have higher this compound serum concentrations and a higher incidence of toxicities, highlighting the potential role of body composition in drug safety. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.